2,3-Dihydroxypentatriaconta-2,4-dienoic acid
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Overview
Description
2,3-Dihydroxypentatriaconta-2,4-dienoic acid is a chemical compound characterized by the presence of two hydroxyl groups and a conjugated diene system within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypentatriaconta-2,4-dienoic acid can be achieved through multi-step organic synthesis. One common approach involves the use of ketene dithioacetal as a starting material, which undergoes a series of reactions including addition, elimination, and cyclization to form the desired product . The reaction conditions typically involve the use of bases such as sodium hydroxide in solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate catalysts and reagents is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypentatriaconta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2,3-Dihydroxypentatriaconta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypentatriaconta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system play a crucial role in its reactivity and interactions. For example, the compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects .
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienoic acid: A related compound with a shorter carbon chain and similar diene system.
Penta-2,3-dienedioic acid: Another related compound with a different arrangement of double bonds and functional groups.
Uniqueness
2,3-Dihydroxypentatriaconta-2,4-dienoic acid is unique due to its long carbon chain and the presence of both hydroxyl groups and a conjugated diene system. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
65931-98-8 |
---|---|
Molecular Formula |
C35H66O4 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2,3-dihydroxypentatriaconta-2,4-dienoic acid |
InChI |
InChI=1S/C35H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(36)34(37)35(38)39/h31-32,36-37H,2-30H2,1H3,(H,38,39) |
InChI Key |
ZHVXJAFLGPTOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=C(C(=O)O)O)O |
Origin of Product |
United States |
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